4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)methyl]benzoic acid
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Overview
Description
4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)methyl]benzoic acid is a complex organic compound with a unique structure that includes a thiazole ring, a benzoic acid moiety, and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)methyl]benzoic acid typically involves multiple steps, including the formation of the thiazole ring, the introduction of the acetylamino group, and the coupling of the benzoic acid moiety. Common synthetic routes may involve:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable precursor with sulfur and a halogenating agent.
Introduction of the Acetylamino Group: This step involves the acetylation of an amino group on the thiazole ring.
Coupling with Benzoic Acid Moiety: The final step involves the coupling of the thiazole derivative with a benzoic acid derivative under suitable conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)methyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)methyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2,6-dichlorophenoxy)methyl]benzoic acid include:
Benzoic Acid Derivatives: Compounds with similar benzoic acid moieties, such as methyl 4-(acetylamino)benzoate.
Thiazole Derivatives: Compounds with thiazole rings, such as 2-aminothiazole.
Dichlorophenoxy Compounds: Compounds with dichlorophenoxy groups, such as 2,4-dichlorophenoxyacetic acid.
Uniqueness
The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H14Cl2N2O5S |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
4-[[4-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,6-dichlorophenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C20H14Cl2N2O5S/c1-10(25)23-20-24-18(26)16(30-20)8-12-6-14(21)17(15(22)7-12)29-9-11-2-4-13(5-3-11)19(27)28/h2-8H,9H2,1H3,(H,27,28)(H,23,24,25,26)/b16-8+ |
InChI Key |
XWICAQACJOHWTB-LZYBPNLTSA-N |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)C(=O)O)Cl)/S1 |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)C(=O)O)Cl)S1 |
Origin of Product |
United States |
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